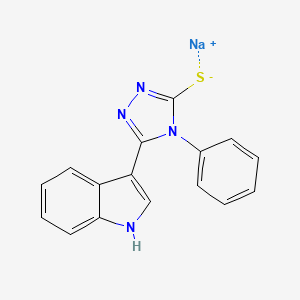
sodium 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sodium 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Vorbereitungsmethoden
The synthesis of sodium 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolate typically involves multiple steps. One common method is the S-alkylation of 4-phenyl-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with a suitable alkylating agent . The reaction conditions often include the use of bases such as cesium carbonate and solvents like dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The sodiosulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenyl group attached to the triazole ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine.
Wissenschaftliche Forschungsanwendungen
sodium 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of sodium 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolate involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The sodiosulfanyl group can participate in redox reactions, affecting cellular processes. The indole moiety can interact with DNA and proteins, influencing gene expression and protein function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazole derivatives and indole-based molecules. For example:
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar in structure but with a bromophenyl group instead of a sodiosulfanyl group.
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains a methylphenyl group, offering different chemical properties.
1H-indole-3-carboxaldehyde: An indole derivative with an aldehyde group, used in different chemical reactions. The uniqueness of sodium 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolate lies in its combination of a triazole ring, an indole moiety, and a sodiosulfanyl group, which together confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
sodium;5-(1H-indol-3-yl)-4-phenyl-1,2,4-triazole-3-thiolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S.Na/c21-16-19-18-15(20(16)11-6-2-1-3-7-11)13-10-17-14-9-5-4-8-12(13)14;/h1-10,17H,(H,19,21);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWHDSIWBPIONQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2[S-])C3=CNC4=CC=CC=C43.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N4NaS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
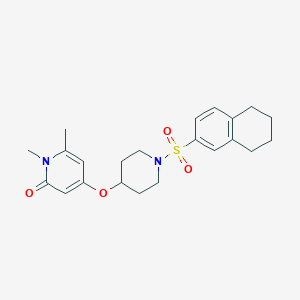
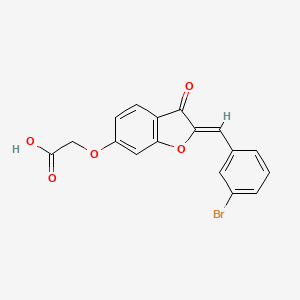
![Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B2736258.png)
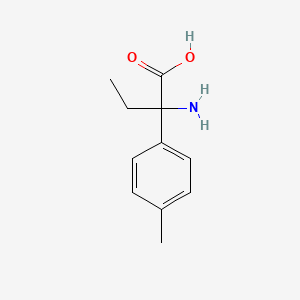
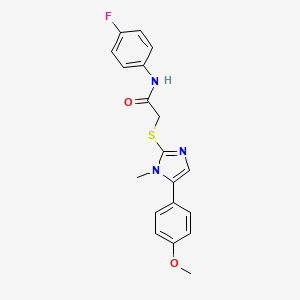
![4-Chloro-2-[(3-chlorobenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2736262.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2736264.png)
![2-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B2736267.png)
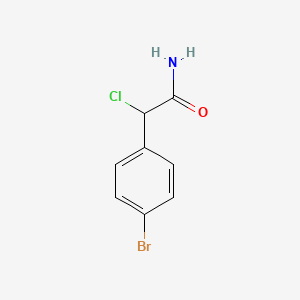
![N-cyclohexyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2736272.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2736273.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2736274.png)
![N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2736275.png)
![(3R)-3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2736276.png)
